molecular formula C13H23NO5 B2633616 Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- CAS No. 2055840-96-3

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans-

Cat. No.: B2633616
CAS No.: 2055840-96-3
M. Wt: 273.329
InChI Key: XBJRDXIWSRPFBV-GMZHKTEUSA-N
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Description

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- is a cyclobutane-derived compound with a unique stereochemical and functional group arrangement. The molecule features:

  • A trans-configured cyclobutane ring.
  • A Boc (tert-butoxycarbonyl) -protected amino group at position 1 .
  • A 3-hydroxy substituent and a 1-methylethyl (isopropyl) ester moiety at the carboxylic acid position .

The Boc group enhances stability during synthesis, while the hydroxyl and ester groups influence polarity and metabolic behavior .

Properties

IUPAC Name

propan-2-yl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-8(2)18-10(16)13(6-9(15)7-13)14-11(17)19-12(3,4)5/h8-9,15H,6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRDXIWSRPFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclobutane ring through cyclization reactions. The hydroxyl group is introduced via selective oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Cyclobutanecarboxylic acid derivatives are significant in the synthesis of biologically active compounds and approved drugs. Notable examples include Butorphanol and Nalbuphine, which are used as analgesics. The structural features of cyclobutane derivatives contribute to their pharmacological properties by enhancing oral bioavailability and controlling molecular shape, which is crucial for drug efficacy .

Case Study: Synthesis of AKR Inhibitors
Recent advancements have demonstrated the utility of cyclobutanecarboxylic acids in synthesizing inhibitors for aldo-keto reductases (AKR), specifically AKR1C1 and AKR1C3. These enzymes are implicated in hormone-dependent cancers. A novel transannular C–H arylation technique has been developed to produce these inhibitors with improved yields (37% to 70%) compared to traditional multi-step synthesis methods . This method allows for greater diastereocontrol and variability in aryl substituents.

Synthetic Applications

Reagent for Organic Synthesis
Cyclobutanecarboxylic acid serves as a principal reagent for preparing various monosubstituted cyclobutane derivatives. These derivatives are essential intermediates in organic synthesis, facilitating the development of complex molecules with specific biological activities .

Chemical Transformations

Transannular C–H Functionalization
The transannular functionalization of cyclobutanecarboxylic acids represents a significant advancement in synthetic methodologies. This technique enables the selective modification of cycloalkane carboxylic acids through C–H activation, leading to diverse arylated products that can be further utilized in drug development and materials science .

Table 1: Comparison of Synthesis Methods for Cyclobutanecarboxylic Acid Derivatives

MethodYield (%)Steps RequiredNotes
Traditional Multi-step10-30Up to 11Time-consuming; lower efficiency
Transannular C–H Arylation37-702High selectivity; improved efficiency
Ring Expansion TechniquesVaries3-5Useful for generating larger cyclic systems

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity or function of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related cyclobutane derivatives, focusing on substituents, stereochemistry, and functional groups:

Compound Name Key Features Molecular Weight CAS Number Reference ID
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester Lacks 3-hydroxy group; methyl ester instead of isopropyl ester - 880166-10-9
Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester Hydroxymethyl group; no Boc protection; ethyl ester 130.14 (acid) 1195-81-9
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate Fluorine at position 3; ethyl ester; Boc-protected amino 275.32 1403766-93-7
Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester, cis- Cis configuration; methylamino group instead of hydroxy/Boc-amino 171.24 2136718-64-2
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester Ethyl ester; lacks hydroxy group - 163554-54-9

Substituent Effects

  • Hydroxy vs. This may enhance aqueous solubility but reduce membrane permeability .
  • Boc Protection: The Boc group stabilizes the amino group during synthesis, a feature shared with compounds like Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate .

Stereochemical and Configuration Differences

  • Trans vs. Cis Configuration: The trans configuration of the target compound contrasts with the cis-configured methylamino derivative (CAS 2136718-64-2). Trans stereochemistry may reduce steric hindrance, favoring specific enzyme interactions in drug design .

Physical and Chemical Properties

Property Target Compound (Trans) Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Boiling Point (°C) Not reported 342.8 (predicted) Not reported
Density (g/cm³) Not reported 1.11 (predicted) Not reported
pKa Not reported 9.84 (predicted) ~2.5 (carboxylic acid)
Solubility Moderate (ester/Boc) Low (fluoro group) High (hydroxymethyl/ethyl ester)

Data derived from .

Biological Activity

Cyclobutanecarboxylic acid derivatives, particularly the compound Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- , have garnered attention for their potential biological activities. This article explores the synthesis, biological effects, and therapeutic applications of this compound and its derivatives.

Synthesis and Structural Characteristics

Cyclobutanecarboxylic acids can be synthesized through various methods. Recent advancements in stereoselective synthesis have allowed for the efficient production of both cis and trans isomers, which are crucial for their biological activity. For instance, the synthesis of trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids has been reported to yield derivatives that act as GPR-40 agonists, exhibiting micromolar activity .

CompoundStructureActivity
Cyclobutanecarboxylic acidStructureModulates S1P receptors
Trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acidStructureGPR-40 agonist
  • GPR-40 Agonism : The derivatives of cyclobutanecarboxylic acid have shown significant activity as GPR-40 agonists, which are implicated in glucose metabolism and insulin secretion. This mechanism is particularly relevant in diabetes research .
  • Sphingosine-1-Phosphate (S1P) Modulation : Certain cyclobutanecarboxylic acid derivatives act as modulators of S1P receptors. These receptors play a critical role in various physiological processes, including immune response and vascular integrity. Compounds targeting S1P receptors have therapeutic potential in treating inflammatory diseases and organ transplant rejection .
  • Transannular C–H Arylation : Recent studies have demonstrated that γ-arylated cycloalkane acids exhibit important biological activities. The transannular C–H arylation method allows for the selective modification of cyclobutane carboxylic acids, enhancing their pharmacological profiles while simplifying synthesis .

Case Studies

  • Diabetes Research : In a study evaluating the effects of cyclobutanecarboxylic acid derivatives on glucose metabolism, it was found that certain compounds significantly increased insulin secretion in vitro, indicating potential for diabetes management .
  • Anti-inflammatory Effects : Another case study highlighted the use of cyclobutanecarboxylic acid derivatives in models of inflammatory diseases. These compounds showed promise in reducing markers of inflammation and modulating immune responses through S1P receptor pathways .

Safety and Toxicology

While exploring the biological activity of cyclobutanecarboxylic acids, safety profiles must also be considered. Some derivatives have been associated with skin irritation and eye damage, necessitating careful handling and further toxicological assessments .

Q & A

Basic: What are the common synthetic routes for preparing trans-cyclobutanecarboxylic acid derivatives with tert-butoxycarbonyl (Boc) and hydroxy substituents?

Methodological Answer:
Synthesis typically involves multi-step strategies:

Cyclobutane Ring Formation : Use cyclobutanecarboxylic acid (CAS 3721-95-7) as a starting material, leveraging methods like ring-closing via 1,3-dibromopropane ( ) or carboxylation reactions.

Boc Protection : Introduce the Boc group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) to protect the amino group. This step is critical to prevent undesired side reactions ( ).

Esterification : React the carboxylic acid with isopropanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the 1-methylethyl ester.

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